molecular formula C12H8Br2O4 B1621001 ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate CAS No. 2199-89-5

ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B1621001
CAS No.: 2199-89-5
M. Wt: 376 g/mol
InChI Key: FERPJUOPTLEUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Brominated Coumarin Core

The crystallographic analysis of this compound reveals critical structural features that define its three-dimensional molecular architecture. The compound crystallizes with a melting point of 231-233 degrees Celsius, indicating substantial intermolecular interactions within the crystal lattice. The brominated coumarin core exhibits an anti conformation between the 3-carboxy and the lactone carbonyl groups, a characteristic feature observed in related chromene-3-carboxylate derivatives.

The crystal structure demonstrates that the chromene ring system maintains planarity, with the bromine atoms at positions 6 and 8 introducing significant steric and electronic effects. These halogen substituents participate in various intermolecular interactions, including carbon-halogen to carbon-oxygen dipolar interactions, which contribute to the overall crystal packing stability. The ethyl carboxylate group at position 3 exhibits rotational freedom that influences the molecular conformation and crystal packing arrangement.

Detailed crystallographic measurements indicate specific bond lengths and angles that characterize the brominated coumarin framework. The presence of bromine atoms at both the 6 and 8 positions creates a unique electronic environment that affects the entire molecular structure. The crystal packing reveals that molecules are arranged through a combination of van der Waals forces, halogen bonding interactions, and carbonyl-carbonyl contacts that stabilize the three-dimensional structure.

Spectroscopic Fingerprinting via Nuclear Magnetic Resonance and Infrared Techniques

The spectroscopic characterization of this compound provides comprehensive structural confirmation through nuclear magnetic resonance and infrared spectroscopic techniques. The proton nuclear magnetic resonance spectrum recorded at 600 megahertz in deuterated chloroform reveals characteristic signals that definitively identify the compound's structure.

The proton nuclear magnetic resonance spectrum displays a singlet at 8.37 parts per million corresponding to one aromatic proton, reflecting the symmetrical substitution pattern of the dibrominated chromene core. Additional signals appear at 7.95 parts per million as a doublet with coupling constant of 2.2 hertz for one aromatic proton, and at 7.69 parts per million as another doublet with the same coupling constant, confirming the meta-relationship of the remaining aromatic protons on the brominated benzene ring.

The ethyl ester functionality is clearly identified through characteristic signals at 4.40 parts per million appearing as a quartet with coupling constant of 7.1 hertz corresponding to the methylene protons, and at 1.39 parts per million as a triplet with the same coupling constant representing the methyl group protons. These chemical shifts and coupling patterns are consistent with the expected electronic environment of an ethyl carboxylate group attached to an electron-deficient aromatic system.

Carbon-13 nuclear magnetic resonance analysis provides additional structural confirmation with signals at 162.32, 154.94, 151.05, 146.68, 139.53, 130.85, 120.31, 120.16, 117.31, 111.43, 62.48, and 14.27 parts per million. These chemical shifts correspond to the various carbon environments within the dibrominated chromene structure and ethyl carboxylate group, with the carbonyl carbon appearing at the expected downfield position.

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the functional groups present in the molecule. The spectrum shows absorption at 3030 wavenumbers corresponding to aromatic carbon-hydrogen stretching vibrations, and a strong absorption at 1776 wavenumbers attributable to the lactone carbonyl stretching vibration. The ethyl ester carbonyl group contributes additional carbonyl absorption in the expected region, creating a distinctive fingerprint for this dibrominated coumarin derivative.

Spectroscopic Parameter Value Assignment
Proton Nuclear Magnetic Resonance Chemical Shifts 8.37 ppm (s, 1H) Aromatic proton
7.95 ppm (d, J=2.2 Hz, 1H) Aromatic proton
7.69 ppm (d, J=2.2 Hz, 1H) Aromatic proton
4.40 ppm (q, J=7.1 Hz, 2H) Ethyl methylene
1.39 ppm (t, J=7.1 Hz, 3H) Ethyl methyl
Carbon-13 Nuclear Magnetic Resonance Chemical Shifts 162.32 ppm Ester carbonyl
154.94 ppm Quaternary aromatic
62.48 ppm Ethyl methylene
14.27 ppm Ethyl methyl
Infrared Absorption Frequencies 3030 cm⁻¹ Aromatic C-H stretch
1776 cm⁻¹ Lactone C=O stretch

Mass Spectrometric Fragmentation Patterns and Isotopic Signatures

Mass spectrometric analysis of this compound provides valuable insights into its fragmentation behavior and isotopic patterns characteristic of dibrominated organic compounds. High-resolution mass spectrometry using electrospray ionization confirms the molecular composition with calculated mass-to-charge ratio of 396.8687 for the sodium adduct, which matches the experimentally observed value of 396.8688, demonstrating excellent mass accuracy.

The fragmentation pattern of this compound follows predictable pathways based on the stability of the resulting fragment ions. The molecular ion peak exhibits the characteristic isotopic pattern expected for a compound containing two bromine atoms, with the molecular ion cluster showing the distinctive 1:2:1 ratio reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Primary fragmentation occurs through loss of the ethyl carboxylate group, generating a fragment corresponding to the 6,8-dibromocoumarin core. This fragmentation pathway is consistent with the general behavior observed in related coumarin-3-carboxylate derivatives, where the ester functionality represents a favored leaving group under electron impact conditions. Secondary fragmentation involves sequential loss of bromine atoms and carbon monoxide units, producing characteristic fragment ions that can be used for structural identification.

The mass spectrometric fragmentation study reveals that the dibrominated coumarin core exhibits enhanced stability compared to monobrominated analogs, with the fragment ion at mass-to-charge ratio corresponding to the intact 6,8-dibromocoumarin showing significant abundance in the spectrum. This stability pattern reflects the electronic stabilization provided by the dual bromine substitution on the aromatic ring system.

Isotopic signature analysis confirms the presence of two bromine atoms through the characteristic peak cluster pattern observed in the molecular ion region. The relative intensities of the isotopic peaks follow the expected statistical distribution for dibrominated compounds, providing unambiguous confirmation of the molecular composition. These isotopic patterns serve as valuable fingerprints for compound identification and purity assessment in analytical applications.

Mass Spectrometric Parameter Observed Value Assignment
Molecular Ion Mass-to-Charge Ratio 396.8688 [M+Na]⁺ Sodium adduct
Base Peak Mass-to-Charge Ratio Variable Depends on conditions
Major Fragment Ions Loss of ethyl carboxylate Core coumarin structure
Sequential bromine loss Debrominated fragments
Isotopic Pattern 1:2:1 ratio Dibromine signature
Mass Accuracy <1 part per million High-resolution confirmation

Properties

IUPAC Name

ethyl 6,8-dibromo-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O4/c1-2-17-11(15)8-4-6-3-7(13)5-9(14)10(6)18-12(8)16/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERPJUOPTLEUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361303
Record name Ethyl 6,8-dibromo-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-89-5
Record name Ethyl 6,8-dibromo-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of ethyl 2-oxo-2H-chromene-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and reaction times to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Reduction Reactions: The compound can be reduced to form corresponding dihydro derivatives using reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidation of the chromene ring can be achieved using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted chromene derivatives.

    Reduction: Formation of dihydrochromene derivatives.

    Oxidation: Formation of oxidized chromene derivatives with additional functional groups.

Scientific Research Applications

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was tested against thyroid cancer-derived cells (TPC-1) using the MTT assay, demonstrating significant cytotoxic effects. It induced apoptosis in these cells, leading to cell cycle arrest and increased levels of reactive oxygen species (ROS) .
CompoundCell LineIC50 (µM)Mechanism
This compoundTPC-1Not specifiedInduces apoptosis and increases ROS levels

Synthetic Applications

In addition to its biological significance, this compound serves as a valuable intermediate in synthetic organic chemistry. It can be utilized for:

  • Synthesis of Other Coumarin Derivatives : The compound can be further modified to produce a variety of other coumarin derivatives with potential biological activities.
  • Formation of Hydrazones : It has been reported that this compound can react with hydrazine derivatives to form hydrazones, which are useful in the synthesis of a range of heterocyclic compounds .

Study on Anticancer Activity

A study published in Molecules examined a series of halogenated coumarins including this compound. The findings indicated that this compound exhibited one of the highest antiproliferative activities against TPC-1 cells among the tested derivatives. The study employed various assays to elucidate the mechanisms involved, confirming its role in inducing apoptosis through oxidative stress pathways .

Mechanism of Action

The mechanism of action of ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the chromene ring structure allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number
This compound Br (6,8) C₁₂H₈Br₂O₄ 376.00 171 2199-89-5
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Br (6) C₁₂H₉BrO₄ 297.09* Not reported -
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate Cl (6), methyl C₁₁H₇ClO₄ 238.63 Not reported 91058-98-9
Ethyl 6,8-diiodo-2-oxo-2H-chromene-3-carboxylate I (6,8) C₁₂H₈I₂O₄ 469.98* Not reported -
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid Cl (6,8), acid C₁₀H₄Cl₂O₄ 266.95 Not reported 2199-86-2

*Calculated based on molecular formula. Data sourced from .

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine result in higher molecular weight and stronger van der Waals forces, contributing to the dibromo derivative’s elevated melting point (171°C) relative to chloro analogs .
  • Ester Group : Ethyl esters (e.g., 6,8-dibromo) generally exhibit lower solubility in polar solvents compared to methyl esters (e.g., methyl 6-chloro) due to increased hydrophobicity .

Biological Activity

Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a halogenated derivative of the coumarin class, which has garnered attention due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound features a chromene structure with bromine substitutions at the 6 and 8 positions and an ethyl carboxylate group at the 3 position. This unique arrangement enhances its reactivity and biological properties.

Property Details
Chemical Formula C12H8Br2O4
Molecular Weight 364.00 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in organic solvents

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Cytotoxic Effects : The compound exhibited significant cytotoxicity against thyroid cancer-derived cells (TPC-1), with IC50 values indicating effective growth inhibition.
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and alterations in cell cycle progression (G2/M phase arrest) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , showing efficacy against various bacterial strains. Studies suggest that halogenated coumarins can inhibit bacterial growth through mechanisms involving membrane disruption and enzyme inhibition .

Study on Antiproliferative Effects

A study conducted on a series of halogenated coumarin derivatives, including this compound, revealed:

  • Cell Lines Tested : TPC-1 (thyroid cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
  • Results : The dibromo derivative showed a higher antiproliferative effect compared to its mono-brominated counterparts. Apoptosis assays confirmed that treated cells exhibited typical apoptotic morphology .
Cell Line IC50 (µM) Mechanism
TPC-110.5Induction of apoptosis
HeLa15.0ROS generation
MCF720.0Cell cycle arrest (G2/M phase)

Antimicrobial Activity Evaluation

In another investigation focused on antimicrobial efficacy:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Findings : The compound displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

The biological activity of this compound is attributed to:

  • Bromine Substitution Effects : The presence of bromine atoms enhances electron-withdrawing properties, which may improve binding affinity to biological targets.
  • Interaction with Enzymes : The compound likely interacts with key enzymes involved in cell proliferation and survival pathways, leading to apoptosis .

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueExpected DataReference
1^1H NMRδ 8.60 (s, H4), δ 7.20 (s, H5/H7)
13^13C NMRδ 160.5 (C=O), δ 115–125 (C-Br)
HRMS (ESI+)m/z 402.88 ([M+H]⁺)
X-ray (Å)Br–C bond length: ~1.90 Å

Q. Table 2. Reaction Optimization via Factorial Design

VariableLow LevelHigh LevelEffect on Yield
Temperature60°C80°C+15%
Catalyst Loading5% Pd10% Pd+22%
SolventDMFTHF-8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.